molecular formula C11H13F4N B7901881 {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B7901881
M. Wt: 235.22 g/mol
InChI Key: LQIIVFAXDXEGPR-UHFFFAOYSA-N
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Description

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-5-(trifluoromethyl)benzaldehyde. This can be achieved through the selective fluorination of 3,5-dinitrobenzaldehyde followed by reduction.

    Formation of Intermediate: The benzaldehyde is then subjected to a reductive amination reaction with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Final Product Formation: The resulting intermediate is further purified and characterized to obtain the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the fluorinated phenyl ring or the amine group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic and steric properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties are leveraged in the development of high-performance polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism by which {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.

    3-Fluoro-5-(trifluoromethyl)aniline: Another fluorinated aromatic amine with similar structural features.

    Trifluoromethylphenyl derivatives: A broad class of compounds with varying substituents on the phenyl ring.

Uniqueness

What sets {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine apart is its specific combination of fluorine atoms and the trifluoromethyl group, which imparts unique electronic and steric properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-9(11(13,14)15)5-10(12)4-8/h3-5,7,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIIVFAXDXEGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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